Meta-Methoxy Substitution Pattern Distinguishes This Compound from Ortho and Para Regioisomers
The target compound bears a 3-methoxyanilino group (meta-substituted), whereas the closest commercially listed analogs carry the methoxy group at the ortho (2-methoxy, CAS 905797-92-4) or para (4-methoxy, CAS 905764-98-9) positions . All three regioisomers possess identical molecular weight (352.4 g/mol) and molecular formula (C₁₉H₂₀N₄O₃), rendering standard bulk property comparisons uninformative. However, the three-dimensional electrostatic potential surface and the orientation of the methoxy oxygen lone pairs differ significantly. Published SAR studies on triazine-based kinase inhibitors demonstrate that positional isomerism of aniline substituents can alter IC₅₀ values by orders of magnitude against targets such as Aurora kinases and c-Met [1].
| Evidence Dimension | Regioisomeric substitution pattern (methoxy position on aniline ring) |
|---|---|
| Target Compound Data | 3-(3-methoxyanilino) [meta] |
| Comparator Or Baseline | 3-(2-methoxyanilino) [ortho, CAS 905797-92-4] and 3-(4-methoxyanilino) [para, CAS 905764-98-9] |
| Quantified Difference | No direct head-to-head bioactivity data publicly available; differentiation is based on established SAR principles for kinase inhibitor aniline substitution [1] |
| Conditions | Structural comparison; bioactivity inference from patent disclosures on benzyl-substituted triazines as protein kinase modulators |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the meta-methoxy isomer provides a structurally distinct starting point that cannot be recovered from ortho or para analogs, making it a unique entry in SAR exploration.
- [1] Tao, C., Wang, Q., Ho, D., Nallan, L., Polat, T., Sun, X., & Desai, N. (2016). Benzyl substituted triazine derivatives and their therapeutical applications. US Patent 9,409,903 B2. NantBioScience, Inc. (see especially claims and specification regarding variable R-group substitution on the aniline ring). View Source
